molecular formula C15H21N3O B2484085 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea CAS No. 1396749-62-4

1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea

Katalognummer: B2484085
CAS-Nummer: 1396749-62-4
Molekulargewicht: 259.353
InChI-Schlüssel: COEXLUJQFQWJDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a diethylamino group, a but-2-yn-1-yl chain, and a phenylurea moiety, making it an interesting subject for chemical research and development.

Eigenschaften

IUPAC Name

1-[4-(diethylamino)but-2-ynyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-18(4-2)13-9-8-12-16-15(19)17-14-10-6-5-7-11-14/h5-7,10-11H,3-4,12-13H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEXLUJQFQWJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne with diethylamine under specific conditions to form the diethylamino-substituted but-2-yn-1-yl intermediate.

    Coupling with phenylurea: The intermediate is then coupled with phenylurea using a coupling reagent such as carbodiimide or a similar activating agent to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or other substituents can be replaced by different functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

Cancer Treatment

Research indicates that derivatives of phenylurea compounds exhibit anticancer properties. They can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Neurological Disorders

There is emerging evidence suggesting that 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea may have neuroprotective effects. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Research has indicated that certain urea derivatives can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionProtection against oxidative stress
Anti-inflammatoryInhibition of cytokine release

Table 2: Structure-Activity Relationship (SAR)

Compound VariantKey ModificationsBiological Activity
Base CompoundOriginal structureModerate activity
Diethylamino substitutionIncreased solubilityEnhanced activity
Butynyl chain additionImproved binding affinitySignificant activity

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of phenylurea derivatives demonstrated that modifying the diethylamino group significantly enhanced the compound's ability to inhibit the growth of breast cancer cells. The results indicated a dose-dependent response, with IC50 values showing substantial efficacy at low concentrations.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. This suggests potential for further development as a neuroprotective agent.

Wirkmechanismus

The mechanism of action of 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group and the phenylurea moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea can be compared with similar compounds, such as:

    4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate: This compound shares the diethylamino and but-2-yn-1-yl groups but differs in the presence of a cyclohexyl and hydroxyphenyl moiety.

    4-(Diethylamino)but-2-yn-1-yl (2R)-2-cyclohexyl-2-phenylpropanoate: Similar in structure but with a cyclohexyl and phenylpropanoate group instead of the phenylurea moiety.

The uniqueness of 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea is a synthetic organic compound notable for its potential applications in medicinal chemistry and materials science. Its unique structure, which includes a diethylamino group, a but-2-yn-1-yl chain, and a phenylurea moiety, positions it as a compound of interest for various biological studies.

Pharmacological Properties

Research has indicated that 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea interacts with various biological targets, potentially modulating their activity. This includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme overactivity.
  • Receptor Binding : It has been suggested that the diethylamino group enhances binding affinity to certain receptors, which could influence signaling pathways associated with various physiological responses.

The mechanism of action involves the interaction of the compound with specific molecular targets. The diethylamino and phenylurea moieties are crucial for binding to these targets, leading to modulation of enzymatic activity and receptor interactions. This can result in either inhibition or activation of biological pathways.

Toxicological Studies

A notable study investigated the toxicity of related compounds in Sprague-Dawley rats. The results indicated significant adverse effects at higher doses (750 mg/kg), including:

  • Mortality : Nine deaths occurred in the highest dose group.
  • Pathological Findings : Observations included lung congestion and edema.
  • Behavioral Changes : Symptoms such as mydriasis, salivation, and increased water consumption were noted at doses starting from 30 mg/kg .

Comparative Analysis

To understand the biological activity better, it is useful to compare 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea with similar compounds. The following table summarizes key differences:

Compound NameStructure FeaturesBiological ActivityToxicity Profile
1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylureaDiethylamino + Butyne + PhenylureaPotential enzyme inhibition and receptor bindingSignificant at high doses
4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetateDiethylamino + Hydroxy + CyclohexylSimilar pharmacological properties but different metabolic pathwaysLower toxicity observed
4-(Diethylamino)but-2-yn-1-yln-(2R)-2-cyclohexylphenylpropanoateDiethylamino + Cyclohexyl + PropanoateVariability in receptor affinity compared to phenylureaModerate toxicity

Study on Urea Cycle Disorders

In a study examining drugs like phenylbutyrate (related to ureagenesis), it was found that compounds with similar structures can significantly impact nitrogen disposal mechanisms. This highlights the potential for 1-(4-(Diethylamino)but-2-yn-1-yln)-3-phenylyrea to influence metabolic disorders through its biological activity .

Cancer Research Implications

Research indicates that compounds with phenyl groups can inhibit DNA methylation and histone deacetylation, leading to growth arrest in various cancer cell lines. This suggests that 1-(4-(Diethylamino)but-2-yne)-3-phenylyrea may have similar anticancer properties worth exploring further .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process, starting with the formation of the urea backbone via condensation reactions. For example, reacting phenyl isocyanate with a diethylamino-substituted alkyne intermediate under inert conditions (e.g., nitrogen atmosphere) can yield the target compound. Optimization may include adjusting solvent polarity (e.g., using THF or DMF), temperature (40–60°C), and stoichiometric ratios of reagents. Catalytic bases like triethylamine can enhance reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the diethylamino and phenylurea moieties. Infrared (IR) spectroscopy identifies urea-related carbonyl stretches (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray diffraction provides definitive structural elucidation, as demonstrated in analogous urea derivatives .

Q. How can researchers design biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines, using dose-response curves to determine IC₅₀ values. For antimicrobial studies, employ broth microdilution methods (CLSI guidelines) to assess minimum inhibitory concentrations (MICs). Include positive controls (e.g., cisplatin for anticancer assays) and validate results with triplicate experiments .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity. Molecular dynamics simulations assess conformational stability in solvated systems. Software like Gaussian or ORCA can automate these analyses, while cheminformatics tools (e.g., RDKit) generate structure-activity hypotheses .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity or solvent interference). Apply factorial design experiments to isolate confounding factors. For example, vary cell culture media, incubation times, and compound solubility enhancers (e.g., DMSO concentration). Statistical tools like ANOVA or machine learning (partial least squares regression) identify significant variables .

Q. What strategies improve the compound's solubility and bioavailability for pharmacological studies?

  • Methodological Answer : Modify the diethylamino group to enhance hydrophilicity via salt formation (e.g., hydrochloride salts). Alternatively, use nanoformulation techniques (liposomes or cyclodextrin complexes) to improve aqueous dispersion. Pharmacokinetic studies in rodent models, coupled with HPLC-based plasma analysis, quantify bioavailability improvements .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize derivatives by varying substituents on the phenyl ring (e.g., electron-withdrawing groups like nitro or halogens) or altering the diethylamino group (e.g., replacing with pyrrolidino). Test analogs in parallel biological assays and correlate results with computational descriptors (e.g., logP, polar surface area) using QSAR models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.